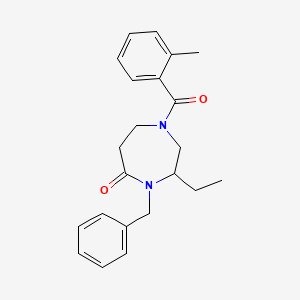

![molecular formula C18H22N2O4 B5500035 3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bicyclic compounds involves several key steps, including the transformation of amino acids into corresponding N-benzylamino alcohols, followed by condensation and subsequent oxidation and acid-catalyzed trans-acetalization processes. These methods have been applied to the preparation of various conformationally constrained dipeptide isosteres, showcasing the molecule's complexity and the intricate steps required for its synthesis (Guarna et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a bicyclic skeleton, which significantly influences its physical and chemical properties. The structure is determined using spectroscopic methods, including NMR spectroscopy and high-resolution mass spectrometry, complemented by single crystal X-ray diffraction analysis for precise structural elucidation (Moriguchi et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including deamination processes that demonstrate the formation of classical and non-classical carbonium ions, indicative of the molecule's reactive nature and potential for chemical transformations (Maskill & Wilson, 1984).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting points, and crystalline structure, are closely tied to their molecular structure. The bicyclic skeleton contributes to a rigid conformation, impacting these physical characteristics and making them important for various applications, including materials science (Faghihi et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards other chemicals, and potential for forming derivatives, are significantly influenced by the bicyclic structure and functional groups present in the molecule. Studies focusing on substituent effects on the acidity of weak acids within such bicyclic frameworks provide insights into the chemical behavior and reactivity of these compounds (Wiberg, 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity of Bicyclic Compounds

Bicyclic compounds derived from tartaric acid and α-amino acids, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have been developed as conformationally constrained dipeptide isosteres. These compounds, referred to as BTAa, are synthesized through a process that involves converting amino acids into N-benzylamino alcohols, followed by condensation with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This strategy leads to enantiopure diastereoisomers of BTAa(O) in good yields, showcasing their potential in creating structurally unique dipeptide mimics (Guarna et al., 1999).

Conformational Analysis of Bicyclic Acid Derivatives

The study of conformationally restricted aspartic acid analogues with a bicyclo[2.2.2]octane skeleton has provided insights into their structural characteristics. These compounds, such as 2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, exhibit D3 symmetry and their six-membered rings adopt near boat conformations. The torsion angles around the N-Cα and Cα-CO bonds suggest a semi-extended conformation for the amino acid residue, which is stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).

Development of Peptidomimetics

A novel route has been established for the synthesis of a branched tetrahydrofurane δ-sugar amino acid from cellulose pyrolysis products. This amino acid, an isoster of the dipeptide glycine-alanine, presents a potential for the development of new peptidomimetics due to its conformationally restricted structure, which includes a tetrahydrofurane ring. Such compounds are anticipated to provide valuable insights into the structural requirements for bioactivity in peptidic systems (Defant et al., 2011).

Polymeric Applications

The synthesis of poly(ether-amide-imide)s containing bicyclo segments in the main chain illustrates the application of bicyclic compounds in the development of new materials. These polymers, derived from N,N'-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids, exhibit good thermal stability and organosolubility, making them suitable for high-performance applications (Faghihi et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-10(21)19-13-3-2-4-14(9-13)20-17(22)15-11-5-7-12(8-6-11)16(15)18(23)24/h2-4,9,11-12,15-16H,5-8H2,1H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPRBAKQVRZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

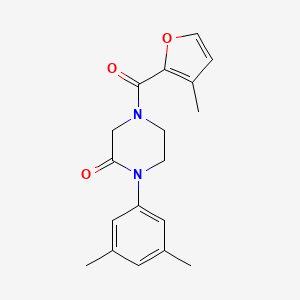

![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)

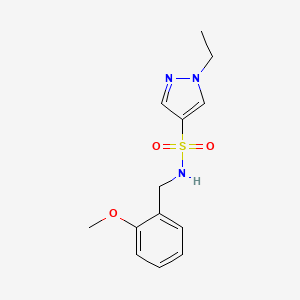

![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)